(R)-3-(1-(4-((tert-butylamino)methyl)-2-(difluoromethoxy)phenyl)ethoxy)-5-(imidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide
描述
The compound “(R)-3-(1-(4-((tert-butylamino)methyl)-2-(difluoromethoxy)phenyl)ethoxy)-5-(imidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide” features a thiophene-2-carboxamide core substituted with an imidazo[1,2-a]pyridin-3-yl group at the 5-position and a chiral ethoxy side chain at the 3-position. The tert-butylamino group enhances metabolic stability, while the difluoromethoxy substituent may improve electronic properties and resistance to oxidative degradation.
属性
分子式 |
C26H28F2N4O3S |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
3-[(1R)-1-[4-[(tert-butylamino)methyl]-2-(difluoromethoxy)phenyl]ethoxy]-5-imidazo[1,2-a]pyridin-3-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C26H28F2N4O3S/c1-15(17-9-8-16(13-31-26(2,3)4)11-19(17)35-25(27)28)34-20-12-21(36-23(20)24(29)33)18-14-30-22-7-5-6-10-32(18)22/h5-12,14-15,25,31H,13H2,1-4H3,(H2,29,33)/t15-/m1/s1 |
InChI 键 |
JPWPZFYYVIFSAZ-OAHLLOKOSA-N |
手性 SMILES |
C[C@H](C1=C(C=C(C=C1)CNC(C)(C)C)OC(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC=C4)C(=O)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)CNC(C)(C)C)OC(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC=C4)C(=O)N |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural and Physicochemical Comparison
Research Findings
- Enhanced Stability: The tert-butylamino and difluoromethoxy groups in the target compound likely improve metabolic stability compared to analogues with methoxy or ester groups .
- Structural Rigidity : The aromatic imidazo[1,2-a]pyridine core may confer stronger target binding than hydrogenated variants, as seen in .
- Solubility Trade-offs : While the tert-butyl group increases lipophilicity, the carboxamide moiety may balance solubility through hydrogen bonding, a feature absent in ester-based analogues .
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiophene-2-carboxamide core in this compound?
- Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling for imidazo[1,2-a]pyridine introduction and Mitsunobu reactions for stereoselective ether bond formation (R-configuration). Solvent selection (e.g., THF for Mitsunobu reactions) and temperature control (e.g., 70°C for coupling reactions) are critical for yield optimization .
- Key Considerations : Protect the tert-butylamino group during acidic/basic conditions to prevent undesired side reactions .
Q. How should researchers validate the stereochemical purity of the (R)-configured ethoxy group?
- Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What analytical techniques are essential for characterizing the difluoromethoxy and imidazo[1,2-a]pyridine moieties?
- Methodology :
- 19F NMR for monitoring difluoromethoxy stability under reaction conditions.
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and fragmentation patterns.
- 2D-NMR (COSY, HSQC) to resolve overlapping signals in the imidazo[1,2-a]pyridine region .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or GPCRs?
- Methodology :
- Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains).
- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
- Prioritize imidazo[1,2-a]pyridine and thiophene moieties as key pharmacophores for interaction analysis .
Q. What experimental approaches resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Systematic Hansen Solubility Parameter (HSP) analysis to correlate solubility with solvent polarity.
- Use DLS (Dynamic Light Scattering) to detect aggregation in aqueous buffers.
- Reference analogous compounds (e.g., ethyl thiophene carboxylates) to identify trends in solubilizing groups .
Q. How can reaction yields be optimized for the tert-butylamino-methylphenyl intermediate?
- Methodology :
- Apply Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd/C), solvent (DMF vs. THF), and temperature.
- Use Bayesian optimization for rapid identification of high-yield conditions.
- Monitor by TLC and LC-MS to terminate reactions at peak conversion .
Q. What strategies mitigate hydrolysis of the difluoromethoxy group during in vitro assays?
- Methodology :
- Stabilize the compound in lyophilized form and reconstitute in non-aqueous solvents (e.g., DMSO).
- Add radical scavengers (e.g., BHT) to buffer systems to prevent oxidative degradation.
- Validate stability via accelerated degradation studies (40°C/75% RH) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across cell lines?
- Methodology :
- Standardize assay conditions (e.g., serum concentration, passage number).
- Use isogenic cell lines to isolate genetic variables affecting target engagement.
- Cross-reference with transcriptomic data to identify off-target pathways .
Q. Why do computational predictions of logP values conflict with experimental HPLC measurements?
- Methodology :
- Re-evaluate fragment contribution methods (e.g., ClogP vs. ACD/logP) for fluorinated groups.
- Validate experimentally via shake-flask method with octanol/water partitioning.
- Consider hydrogen-bonding effects from the imidazo[1,2-a]pyridine nitrogen atoms .
Synthetic Optimization Table
| Reaction Step | Key Parameters | Optimal Conditions | Yield Range |
|---|---|---|---|
| Imidazo[1,2-a]pyridine coupling | Catalyst (Pd(PPh3)4), solvent (dioxane:H2O) | 90°C, 12 h, N2 atmosphere | 65-78% |
| Mitsunobu reaction | DIAD, PPh3, THF | 0°C → RT, 24 h | 82-90% |
| Final carboxamide formation | EDC/HOBt, DMF | RT, 48 h | 70-85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
